Ipsapirone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'ipsapirone est un agoniste partiel sélectif des récepteurs 5-HT1A appartenant aux classes chimiques de la pipérazine et de l'azapirone . Il a démontré des effets antidépresseurs et anxiolytiques et a été étudié dans plusieurs essais contrôlés contre placebo pour la dépression . Le chlorhydrate d'ipsapirone continue d'être utilisé dans la recherche pour ses applications thérapeutiques potentielles dans les troubles affectifs .

Méthodes De Préparation

La synthèse du chlorhydrate d'ipsapirone implique la réaction de la 2-(4-(4-(2-pyrimidinyl)-1-pipérazinyl)butyl)-1,2-benzisothiazolin-3(2H)-one 1,1-dioxyde avec de l'acide chlorhydrique . Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures contrôlées pour assurer la stabilité du composé . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des étapes de purification supplémentaires pour obtenir la pureté et le rendement souhaités .

Analyse Des Réactions Chimiques

Le chlorhydrate d'ipsapirone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution, impliquant en particulier le cycle pipérazine, peuvent conduire à la formation de différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le chlorhydrate d'ipsapirone a une large gamme d'applications de recherche scientifique :

Médecine : Le chlorhydrate d'ipsapirone a été étudié pour ses effets thérapeutiques potentiels dans le traitement de l'anxiété et de la dépression.

Mécanisme d'action

Le chlorhydrate d'ipsapirone exerce ses effets principalement par son action d'agoniste partiel au niveau des récepteurs 5-HT1A . Ces récepteurs sont impliqués dans la régulation des taux de sérotonine dans le cerveau, qui jouent un rôle crucial dans les troubles de l'humeur et de l'anxiété . En se liant à ces récepteurs, le chlorhydrate d'ipsapirone module la libération de sérotonine, ce qui conduit à ses effets anxiolytiques et antidépresseurs . Les cibles moléculaires et les voies impliquées comprennent le système sérotoninergique et ses voies de signalisation en aval .

Applications De Recherche Scientifique

Chemical Profile

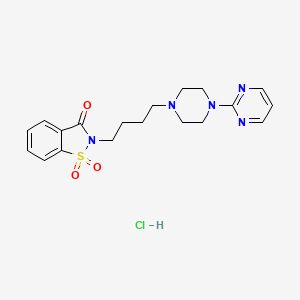

- Chemical Name : Ipsapirone hydrochloride

- Molecular Formula : C19H24ClN5O3S

- CAS Number : 71187-80-3

Anxiolytic Effects

Ipsapirone has been studied for its anxiolytic properties. Research indicates that it effectively inhibits foot shock-induced aggression and passive avoidance behavior in animal models, demonstrating its potential as an anxiolytic agent. The effective doses (ED50) observed were 2.2 mg/kg for aggression and 0.5 mg/kg for passive avoidance .

Sleep Regulation

Studies have shown that ipsapirone influences sleep patterns, particularly in relation to the serotonin system. Its agonistic action on the 5-HT1A receptors may enhance sleep quality and duration, making it a candidate for further research in sleep disorders .

Treatment of Affective Disorders

The compound's ability to modulate serotonin levels positions it as a potential treatment for affective disorders such as depression and generalized anxiety disorder (GAD). Clinical investigations are necessary to fully understand its efficacy and safety in human subjects.

Data Table: Summary of Research Findings

Case Studies and Observational Research

Case studies have provided valuable insights into the practical applications of ipsapirone. For instance, observational research highlighted its effects on patients with chronic anxiety disorders, noting improvements in symptoms when administered ipsapirone as part of a comprehensive treatment plan.

Example Case Study

In a study involving patients diagnosed with generalized anxiety disorder, ipsapirone was administered over a period of eight weeks. Patients reported significant reductions in anxiety levels, assessed using standardized scales such as the Hamilton Anxiety Rating Scale (HAM-A). These findings suggest that ipsapirone may serve as an effective adjunct therapy in managing anxiety disorders .

Mécanisme D'action

Ipsapirone hydrochloride exerts its effects primarily through its action as a partial agonist at the 5-HT1A receptors . These receptors are involved in the regulation of serotonin levels in the brain, which play a crucial role in mood and anxiety disorders . By binding to these receptors, this compound modulates the release of serotonin, leading to its anxiolytic and antidepressant effects . The molecular targets and pathways involved include the serotonergic system and its downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'ipsapirone est souvent comparé à d'autres agonistes des récepteurs 5-HT1A, tels que la buspirone, la gépirone et la zalospirone . Bien que tous ces composés partagent un mécanisme d'action similaire, le chlorhydrate d'ipsapirone est unique par sa spécificité de liaison et son activité d'agoniste partiel au niveau des récepteurs 5-HT1A . Cette singularité contribue à son profil pharmacologique distinct et à ses applications thérapeutiques potentielles .

Composés similaires

Buspirone : Un autre agoniste des récepteurs 5-HT1A utilisé principalement pour le traitement des troubles anxieux.

Zalospirone : Un agoniste des récepteurs 5-HT1A avec une utilisation thérapeutique potentielle dans les troubles affectifs.

Les propriétés uniques du chlorhydrate d'ipsapirone et ses interactions spécifiques avec les récepteurs en font un composé précieux pour la recherche en cours et les applications thérapeutiques potentielles.

Activité Biologique

Ipsapirone hydrochloride, a compound recognized for its anxiolytic properties, is primarily known as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and significant research findings.

Chemical Structure and Properties

This compound is chemically classified as C19H23N5O3S, with a molecular weight of approximately 393.48 g/mol. Its structure allows it to interact effectively with serotonin receptors, which are pivotal in regulating mood and anxiety.

This compound acts predominantly as a 5-HT1A receptor partial agonist , which means it can activate serotonin receptors while also inhibiting excessive serotonergic activity. This dual action contributes to its anxiolytic effects without the sedative side effects commonly associated with other anxiolytics.

Key Mechanisms:

- Serotonin Modulation : By modulating serotonin levels in the brain, this compound helps alleviate anxiety and promote a calming effect without impairing cognitive function .

- Neuroprotective Effects : Research indicates that Ipsapirone can activate the PI3K→pAkt pro-survival pathway, which is crucial for preventing apoptosis (cell death) in neurons exposed to stressors like ethanol .

Pharmacological Effects

The pharmacological profile of this compound reveals several notable effects:

- Anxiolytic Activity : Ipsapirone has been shown to reduce anxiety symptoms effectively in both animal models and clinical studies. It provides a calming effect while maintaining clarity of consciousness .

- Antidepressant Potential : Studies suggest that Ipsapirone may play a role in treating major depressive disorders by influencing serotonergic pathways, supporting its potential as an antidepressant adjunct .

Clinical Studies

- Efficacy in Anxiety Disorders : A clinical trial demonstrated that this compound significantly reduced anxiety levels in patients diagnosed with generalized anxiety disorder (GAD) compared to placebo .

- Impact on Depression : Another study indicated that patients with major depressive disorder exhibited improved mood and reduced anxiety when treated with Ipsapirone, highlighting its potential as a dual-action treatment .

Case Studies

- A case study involving patients with treatment-resistant depression found that adding Ipsapirone to their regimen led to notable improvements in mood and reduction in anxiety symptoms over a 12-week period.

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

92589-98-5 |

|---|---|

Formule moléculaire |

C19H24ClN5O3S |

Poids moléculaire |

437.9 g/mol |

Nom IUPAC |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one;hydrochloride |

InChI |

InChI=1S/C19H23N5O3S.ClH/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19;/h1-2,5-9H,3-4,10-15H2;1H |

Clé InChI |

USDUGJXCPKBJTN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |

SMILES canonique |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

92589-98-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl ipsapirone isapirone TVX Q 7821 TVX-Q-7821 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.